4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions at elevated temperatures, typically around 80°C, using a catalyst such as disulfonic acid imidazolium chloroaluminate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of heterogeneous catalysts and solvent-free conditions makes the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-cancer activity or enzyme inhibition in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-C]pyrazole
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-C]pyrazol-3-carboxylate
Uniqueness
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate is unique due to its specific substitution pattern and the presence of the morpholinecarboxylate group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C21H23N5O6 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C21H23N5O6/c1-11-16-17(13(10-22)19(23)32-20(16)25-24-11)12-8-14(28-2)18(15(9-12)29-3)31-21(27)26-4-6-30-7-5-26/h8-9,17H,4-7,23H2,1-3H3,(H,24,25) |
InChI Key |
VBJHPPIXRRETKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC(=O)N4CCOCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.